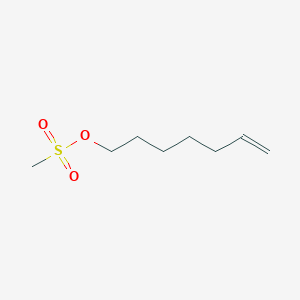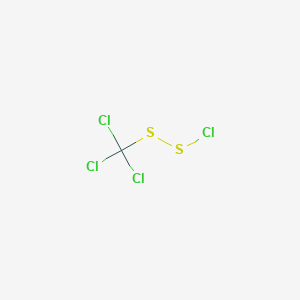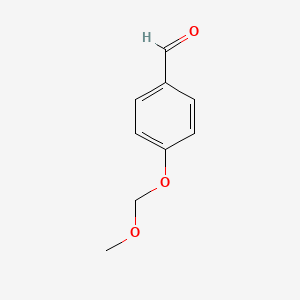
4-(Methoxymethoxy)benzaldehyde
Übersicht
Beschreibung
4-(Methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 . It’s typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-(Methoxymethoxy)benzaldehyde is 1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-(Methoxymethoxy)benzaldehyde is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Solid Phase Organic Synthesis
4-(Methoxymethoxy)benzaldehyde and similar electron-rich benzaldehyde derivatives have been explored in the context of solid phase organic synthesis. For instance, reductive amination of these aldehydes on resins leads to secondary amines, which can be further derivatized into various compounds, demonstrating the versatility of these aldehydes in organic synthesis (Swayze, 1997).
Regioselective Protection
Research on 3,4-dihydroxy-benzaldehyde, closely related to 4-(methoxymethoxy)benzaldehyde, shows the regioselective protection of hydroxyl groups with various protecting groups. This kind of selective protection is crucial in the synthesis of complex organic molecules (Plourde & Spaetzel, 2002).
Optical Properties in Metal Complexes
The use of substituted benzaldehydes, like 4-(Methoxymethoxy)benzaldehyde, in metal complexes has been studied for their optical properties. These complexes exhibit enhanced thermal stability and improved processability, with potential applications in photoluminescence and other optical technologies (Barberis & Mikroyannidis, 2006).
Nonlinear Optical Materials
The structurally similar vanillin (4-hydroxy 3-methoxy benzaldehyde) has been identified as an excellent candidate for second harmonic generation in the UV and near-infrared wavelength regions. This highlights the potential of related compounds like 4-(Methoxymethoxy)benzaldehyde in nonlinear optical applications (Singh et al., 2001).
Kinetics and Oxidation Mechanisms
Investigations into the kinetics and mechanisms of oxidation of methoxy benzaldehydes, including compounds structurally related to 4-(Methoxymethoxy)benzaldehyde, are significant for understanding their chemical behavior and potential applications in various chemical reactions (Malik, Asghar, & Mansoor, 2016).
Introductory Organic Chemistry Experiments
In educational settings, compounds like 4-(Methoxymethoxy)benzaldehyde can be used in laboratory experiments to teach fundamental concepts in organic chemistry. For instance, a related compound, 4-methoxybenzaldehyde, was used to demonstrate azeotropic distillation and imine formation (Silverberg et al., 2016).
Vibrational Spectral Studies and NLO Properties
Studies on the molecular structure, vibrational spectral analysis, and nonlinear optical (NLO) properties of benzaldehydes, including those structurally similar to 4-(Methoxymethoxy)benzaldehyde, provide insights into their potential applications in materials science (Yadav, Sharma, & Kumar, 2018).
Molecular Docking Investigations
Research on 4-methoxybenzaldehyde and its interactions provides valuable insights into molecular docking behaviors, beneficial for understanding the potential bioactivity of related compounds like 4-(Methoxymethoxy)benzaldehyde (Ghalla et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFOAHQDACPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290507 | |
| Record name | 4-(Methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)benzaldehyde | |
CAS RN |
6515-21-5 | |
| Record name | NSC69064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

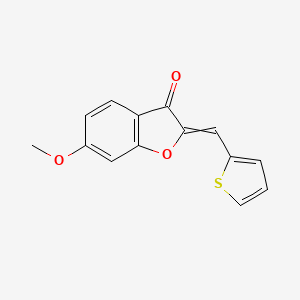
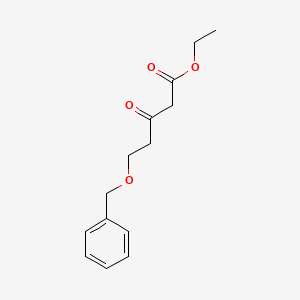
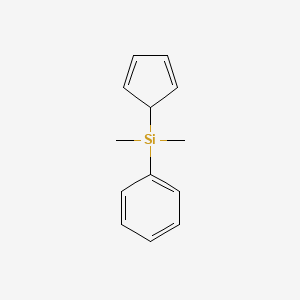
![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)
![Spiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B3055434.png)
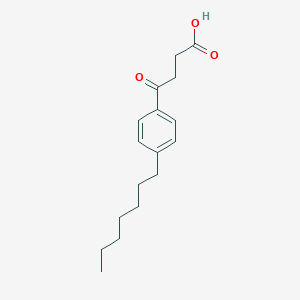
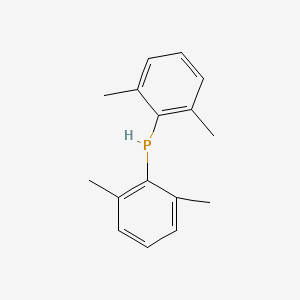
![2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-](/img/structure/B3055439.png)
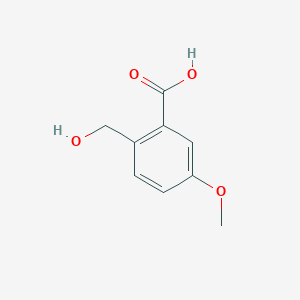
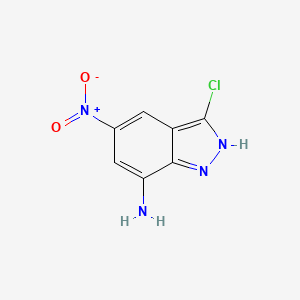
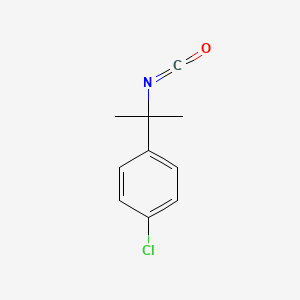
![Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3055446.png)
